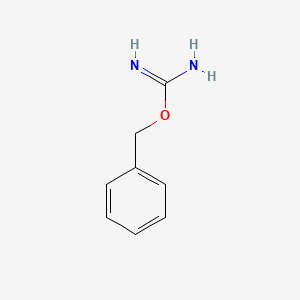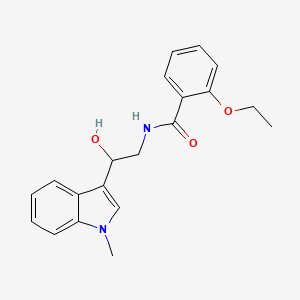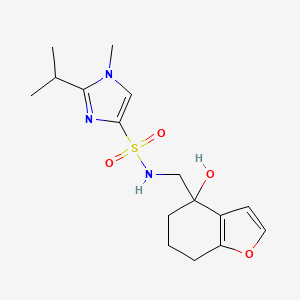
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Radiochemical Applications
One study discusses the synthesis of a structurally related compound, showcasing its importance in the field of radiopharmaceuticals. The detailed synthesis process emphasizes the compound's utility in creating radio-labelled molecules for imaging and diagnostic purposes (Czeskis, 1998).
Catalytic Applications
Another research explores the catalytic use of a compound in transfer hydrogenation reactions, indicating the potential of similar compounds in facilitating or enhancing chemical reactions. This can have implications in synthetic chemistry, where such catalysts are crucial for developing more efficient and sustainable chemical processes (Aydemir et al., 2014).
Generation of Structurally Diverse Libraries
A study on the generation of a structurally diverse library of compounds through alkylation and ring closure reactions highlights the chemical's versatility in creating a wide range of molecules. This has implications for drug discovery and the development of new materials with tailored properties (Roman, 2013).
Antimicrobial Activity
Research into the antimicrobial activity of new linearly fused pyranoindoles, including compounds with structural similarities, underscores the potential therapeutic applications of these chemicals in fighting bacterial and fungal infections (Gadaginamath et al., 2005).
properties
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-13-7-9-21(10-8-13)11-16(23)12-22-15(3)14(2)17-5-4-6-18(20)19(17)22/h4-6,13,16,23H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWQRSULUAYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C(=C(C3=C2C(=CC=C3)Cl)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)


![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)


![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)
